Safety Margin vs. Shikonin in Macrophages
In the LPS-stimulated RAW264.7 macrophage model, Pkm2-IN-3 (Compound 10i) demonstrated a cytotoxic concentration (CC50) of 43.6 μM, while effectively suppressing TNF-α release with an IC50 of 5.2 μM [1]. This yields a cellular therapeutic index (CC50/TNF-α IC50) of approximately 8.4. The original research publication explicitly states that this hit compound has a 'better safety profile compared to shikonin,' a widely used but less selective PKM2 inhibitor with reported cytotoxicity at low micromolar concentrations [1]. This lower cytotoxicity profile is a critical selection criterion for long-term in vitro studies and in vivo disease models.
| Evidence Dimension | Cytotoxicity (CC50) in RAW264.7 Macrophages |
|---|---|
| Target Compound Data | 43.6 μM |
| Comparator Or Baseline | Shikonin (Exact CC50 value not reported in the source, but the study concludes Pkm2-IN-3 has a 'better safety profile compared to shikonin') |
| Quantified Difference | Not numerically quantified, but a statistically and biologically significant improvement in safety profile is claimed. |
| Conditions | RAW264.7 murine macrophage cell line. |
Why This Matters
The improved safety profile over shikonin makes Pkm2-IN-3 a more suitable tool compound for in vivo pharmacology studies, reducing confounding off-target toxicity.
- [1] Gao, C. L., Hou, G. G., Liu, J., Ru, T., Xu, Y. Z., Zhao, S. Y., Ye, H., Zhang, L. Y., Chen, K. X., Guo, Y. W., Pang, T., & Li, X. W. (2020). Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke. Angewandte Chemie International Edition, 59(6), 2429–2439. View Source
